3-Chloro-2,3-diphenylpropanamide

Description

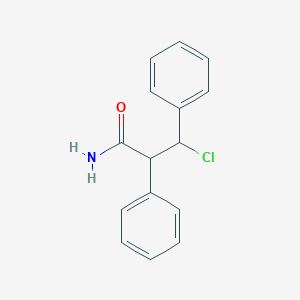

3-Chloro-2,3-diphenylpropanamide is a chloro-substituted propanamide derivative featuring two phenyl groups at positions 2 and 3 of the propanamide backbone. The chloro and phenyl substituents likely influence its reactivity, stability, and biological activity, similar to related compounds discussed below .

Properties

CAS No. |

7472-98-2 |

|---|---|

Molecular Formula |

C15H14ClNO |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

3-chloro-2,3-diphenylpropanamide |

InChI |

InChI=1S/C15H14ClNO/c16-14(12-9-5-2-6-10-12)13(15(17)18)11-7-3-1-4-8-11/h1-10,13-14H,(H2,17,18) |

InChI Key |

QWFJNVFPLOIIJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,3-diphenylpropanamide typically involves the reaction of 3-chloro-2,3-diphenylpropanoic acid with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloro-2,3-diphenylpropanamide can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine, often using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or neutral conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-2,3-diphenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its derivatives can be explored for potential biological activities, such as antimicrobial or anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the formulation of coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 265.67 g/mol Key Features:

- Contains a phthalimide ring system with a chloro group at position 3 and an N-phenyl substituent.

- Synthesis: High-purity synthesis is critical for its use as a monomer in polyimide production .

- Applications: Primarily employed in polymer chemistry for synthesizing heat-resistant polyimides. Comparison: Unlike 3-Chloro-2,3-diphenylpropanamide, this compound lacks an amide group but shares the chloro and phenyl substituents. Its rigid phthalimide backbone contrasts with the flexible propanamide chain of the target compound, suggesting divergent applications (e.g., polymers vs.

3-Chloro-2,4-dihydroxybenzaldehyde (1b)

Molecular Formula : C₇H₅ClO₃

Molecular Weight : 172.57 g/mol

Key Features :

- Features a benzaldehyde core with chloro, hydroxyl, and aldehyde functional groups.

- Synthesis : Prepared via Mannich reaction using indium chloride catalysis .

- Applications : Serves as a precursor for antitumor Schiff bases (e.g., compounds 13–15 in Scheme 7 of ), which demonstrated cytotoxicity in MTT assays .

Comparison : The aldehyde and hydroxyl groups in 1b enable Schiff base formation, a reactivity absent in this compound. However, both compounds share chloro and aromatic substituents, which may influence electronic properties and bioactivity .

2-[(3-Fluorophenyl)amino]-N-phenylpropanamide

Molecular Formula : C₁₅H₁₅FN₂O

Molecular Weight : 258.29 g/mol

Key Features :

- Propanamide derivative with a fluorine-substituted phenylamino group at position 2 and an N-phenyl group.

- Comparison: Replacing fluorine with chlorine in this compound would increase molecular weight (259.73 g/mol) and alter steric and electronic effects. The dual phenyl groups in the target compound may enhance lipophilicity, impacting membrane permeability in biological systems .

Data Table: Structural and Functional Comparison

*Note: Data for this compound is inferred based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.